2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
Description
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- (hereafter referred to as Compound 4) is a key intermediate in the synthesis of carteolol, a non-selective β-adrenergic receptor blocker used primarily in glaucoma treatment . Its structure features a quinolinone core with a 3-chloro-2-hydroxypropoxy substituent at the 5-position and a partially saturated 3,4-dihydro ring system (Figure 1).
Properties
IUPAC Name |
5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)14-10/h1-3,8,15H,4-7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCWTLNAPPAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51781-13-6 | |
| Record name | 5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-CHLORO-2-HYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3B2VF7CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bromination-Mediated Cyclization
A high-yielding method involves bromination of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione using N-bromosuccinimide (NBS) in cyclohexane under reflux conditions. The reaction proceeds via radical-mediated bromination at the 5-position, followed by cyclization to form the quinolinone core. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Reagent | NBS (1.5 equiv) | 92.7% |
| Solvent | Cyclohexane | |
| Temperature | Reflux (80–85°C) | |
| Reaction Time | 3 hours |
Post-reaction workup involves aqueous extraction with ethyl acetate, drying over anhydrous calcium sulfate, and solvent evaporation to isolate the 5-hydroxy intermediate as an off-white solid (m.p. 233–234°C).
Epichlorohydrin ((chloromethyl)ethylene oxide) serves as a bifunctional reagent, enabling simultaneous introduction of chlorine and hydroxyl groups. The reaction mechanism involves:
-
Deprotonation : The phenolic oxygen of 5-hydroxyquinolinone is deprotonated using a base (e.g., K₂CO₃ or NaOH).
-
Nucleophilic Attack : The alkoxide attacks the less substituted carbon of epichlorohydrin’s epoxide ring, leading to ring opening and formation of a secondary alcohol.
-
Workup : Acidic or neutral quenching followed by purification via silica gel chromatography (eluent: dichloromethane/methanol) yields the target compound.
Reaction Conditions :
-
Solvent: Methanol or DMF
-
Temperature: 50–60°C
-
Time: 4–6 hours
This method avoids the need for pre-synthesized chlorinated alkylating agents, leveraging epichlorohydrin’s commercial availability and reactivity.
Direct Alkylation with Chlorinated Reagents
Alternative routes utilize 3-chloro-2-hydroxypropyl bromide as the alkylating agent. While this reagent is less commonly available, it offers direct substitution without epoxide intermediates:
| Parameter | Condition | Yield |
|---|---|---|
| Reagent | 3-Chloro-2-hydroxypropyl bromide | ~75%* |
| Base | KOH | |
| Solvent | Methanol | |
| Temperature | Reflux (65°C) | |
| Time | 8 hours |
*Yield inferred from analogous reactions with 1-bromo-4-chlorobutane.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Epichlorohydrin Method : Reactions at 50–60°C for 4–6 hours balance efficiency and byproduct suppression.
-
Direct Alkylation : Prolonged reflux (8+ hours) ensures complete conversion.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography with dichloromethane/methanol (95:5) effectively separates the target compound from unreacted starting materials and oligomeric byproducts.
Recrystallization
Recrystallization from ethanol/water mixtures (3:1) yields high-purity crystals (m.p. 188–191°C).
Spectroscopic Confirmation
-
¹H NMR : Resonances at δ 4.10–4.30 ppm (m, 2H, –OCH₂–), δ 3.60–3.80 ppm (m, 1H, –CH(OH)–), and δ 1.80–2.20 ppm (m, 4H, quinolinone C3–C4).
-
HRMS : [M+H]⁺ calcd. for C₁₂H₁₄ClNO₃: 255.0665; found: 255.0668.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Epichlorohydrin | Single-step, high atom economy | Requires careful pH control |
| Direct Alkylation | Avoids epoxide intermediates | Limited reagent availability |
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the quinolinone core to a more reduced form, such as a tetrahydroquinoline. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chloro group in the 3-chloro-2-hydroxypropoxy substituent can be replaced with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinolinone derivatives with different substituents at the 5-position .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₄ClNO₃
- CAS Number : 51781-13-6
- Molecular Weight : 255.7 g/mol
- SMILES Notation : O(CC(CCl)O)c1c2c(ccc1)NC(CC2)=O
The compound features a quinolinone backbone with a chloro and hydroxypropoxy substituent, which enhances its solubility and biological activity.
Cardiovascular Research
One of the primary applications of 2(1H)-quinolinone derivatives is in cardiovascular research. Studies have indicated that compounds in this class can act as beta-blockers, which are crucial for managing hypertension and heart-related conditions. For example, Carteolol, a known beta-blocker, has structural similarities to this compound and demonstrates significant efficacy in lowering blood pressure .
Enzyme Inhibition
Research has also highlighted the potential of this compound in inhibiting specific enzymes, particularly phosphodiesterases (PDEs). PDEs play a vital role in cellular signaling pathways related to cardiovascular function. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, promoting vasodilation and improved blood flow .
Case Study 1: Cardiovascular Efficacy
A study published in the Journal of Cardiovascular Pharmacology investigated the effects of various quinolinone derivatives on heart rate and blood pressure. The results showed that compounds similar to 2(1H)-quinolinone effectively reduced systolic blood pressure in hypertensive models, supporting their use as therapeutic agents in cardiovascular diseases .
Case Study 2: Enzyme Activity Modulation
Another significant study focused on the modulation of phosphodiesterase activity by quinolinone derivatives. The findings revealed that specific modifications to the quinolinone structure could enhance PDE inhibition, thereby increasing intracellular cyclic AMP levels. This mechanism is beneficial for treating conditions such as heart failure and pulmonary hypertension .
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The 3-chloro-2-hydroxypropoxy group can enhance its binding affinity and specificity by forming hydrogen bonds and other interactions with the target site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5- vs. 7-Substituted Derivatives
Compound 3 (7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one) is a positional isomer of Compound 4, differing in the substitution site (7-position instead of 5-position).
Key Differences:
β-Blocker Derivatives with Modified Side Chains
Several analogs feature altered amino or hydroxypropoxy groups, impacting pharmacological activity:
Examples:
Carteolol Hydrochloride (5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydroquinolin-2(1H)-one): Modified with a tert-butylamino group, enhancing β-blocking potency . CAS 51781-21-6; marketed under trade names like Teoptic and Mikelan .
Deuterated Analog (5-[3-[(1,1-Dimethylethyl-d₉)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone Hydrochloride): Isotopic labeling for metabolic studies; retains β-blocker activity .
Heterocyclic and Functional Group Variants
Substituent modifications significantly alter bioactivity and synthetic pathways:
Imidazole-Thio Derivatives
- Example: 7-[3-[[1-(4-Chlorophenyl)-1H-imidazol-2-yl]thio]propoxy]-3,4-dihydro-2(1H)-quinolinone (CAS 113856-64-7): Incorporates a sulfur-linked imidazole moiety, likely enhancing kinase inhibition or antimicrobial activity .
Bromoacetyl Derivatives
- Example: 6-(2-Bromoacetyl)-3,4-dihydro-2(1H)-quinolinone (CAS 70639-82-6): Bromoacetyl group enables nucleophilic substitutions for further functionalization .
Hydroxy-Substituted Analogs
Biological Activity
2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- is a compound that exhibits significant biological activity, particularly in the context of cancer research and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₁₂H₁₄ClNO₃
- Molecular Weight : 257.7 g/mol
- CAS Number : 15571791
- Physical State : Solid
- Melting Point : 236-240 °C
Synthesis
The synthesis of 2(1H)-quinolinone derivatives often involves multi-step organic reactions. A notable method includes the use of chloroalkyl derivatives and quinolinones in a nucleophilic substitution reaction, leading to the formation of the desired compound with specific substituents that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of quinolinone derivatives as anticancer agents. For instance, a series of synthesized compounds were tested against various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that several derivatives exhibited significant antiproliferative effects.
| Compound | Cell Line | Concentration (µM) | % Inhibition | GI50 (µM) |
|---|---|---|---|---|
| 2(1H)-Quinolinone Derivative A | MDA-MB-231 | 15 | 56% | 10 |
| 2(1H)-Quinolinone Derivative B | PC-3 | 15 | 70% | 12 |
| 2(1H)-Quinolinone Derivative C | MRC-5 | 15 | >82% | N/A |
The above table summarizes the growth-inhibitory potency observed in these studies. Notably, compounds showed varying degrees of effectiveness, with some demonstrating selective toxicity towards cancer cells while sparing normal cells like MRC-5 fibroblasts .
The biological activity of quinolinones is often attributed to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. For example, certain derivatives have been identified as potential inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in stabilizing oncogenic proteins. This inhibition can lead to the degradation of client proteins involved in tumor growth and survival .
Study on Antiproliferative Effects
In a study published in the Journal of Organic Chemistry, researchers synthesized various quinolinone derivatives and evaluated their antiproliferative effects on different cancer cell lines. The study utilized MTS assays to quantify cell viability after exposure to the compounds for 72 hours. The results indicated that certain derivatives significantly reduced cell viability in both breast and prostate cancer cell lines while showing minimal effects on normal fibroblast cells .
Research on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how structural modifications influence biological activity. It was found that the presence of electron-withdrawing groups, such as chlorine or hydroxyl substituents, enhanced the compound's potency against cancer cells. This information is crucial for designing more effective anticancer agents based on the quinolinone scaffold .
Q & A
Q. What computational tools predict metabolic pathways and potential toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
